molecular formula C9H9ClO3 B1361469 3-Chloro-4-ethoxybenzoic acid CAS No. 213598-15-3

3-Chloro-4-ethoxybenzoic acid

Cat. No. B1361469
M. Wt: 200.62 g/mol
InChI Key: VGMJYTDQPWANJQ-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxybenzoic acid is a chemical compound with the molecular formula C9H9ClO3 . It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da . It is used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of inflammation or pain .


Synthesis Analysis

The synthesis of 3-Chloro-4-ethoxybenzoic acid involves organic building blocks . The compound has a linear formula of CH3CH2OC6H3ClCO2H and a CAS Number of 213598-15-3 . It is also related to the compound Ethyl 3-chloro-4-ethoxybenzoate, which has a linear formula of CH3CH2OC6H3ClCO2CH2CH3 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-ethoxybenzoic acid can be represented by the linear formula CH3CH2OC6H3ClCO2H . The compound has a molecular weight of 200.62 g/mol .


Chemical Reactions Analysis

3-Chloro-4-ethoxybenzoic acid is used in the synthesis of COX-2 inhibitors . These inhibitors are a type of NSAID used in the treatment of inflammation or pain .


Physical And Chemical Properties Analysis

3-Chloro-4-ethoxybenzoic acid has a molecular weight of 200.62 g/mol . It has a computed XLogP3 value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 46.5 Ų .

Scientific Research Applications

Chlorination of Aromatic Groups

A study conducted by Niedan, Pavasars, and Oberg (2000) investigated the chlorination of aromatic groups in fulvic acid using chloroperoxidase. This included the methyl esters of various benzoic acids, such as 4-ethoxybenzoic acid, and their chlorinated analogues like 3-chloro-4-ethoxybenzoic acid. This research is significant in understanding the chlorination processes in soil and surface water samples, as it explored the formation of chlorinated groups within macromolecules (Niedan, Pavasars, & Oberg, 2000).

Synthesis of Xanthydrol

Bo (2012) conducted research focusing on the synthesis of xanthydrol, where 2-ethoxybenzoic acid, a compound related to 3-chloro-4-ethoxybenzoic acid, was used as a starting material. The study highlighted the importance of using phosphoryl chloride as a catalyst, showcasing a method that reduces environmental contamination and lowers costs (Bo, 2012).

In Situ Synthesis of Nanocomposites

Lee et al. (2005) explored the in situ synthesis of poly(ethylene terephthalate) (PET) nanocomposites using functionalized multiwalled carbon nanotubes (MWNTs) with 4-ethoxybenzoic acid. This study offers insights into how similar compounds like 3-chloro-4-ethoxybenzoic acid could be utilized in the development of advanced materials (Lee et al., 2005).

Degradation by Gamma Irradiation

Chu and Wang (2016) investigated the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in treated effluent. This study is relevant for understanding the environmental impact and degradation processes of similar compounds, such as 3-chloro-4-ethoxybenzoic acid (Chu & Wang, 2016).

Encapsulation of Flavor Molecules

Hong, Oh, and Choy (2008) conducted a study on the encapsulation of flavor molecules, particularly 4-hydroxy-3-methoxybenzoic acid, into layered inorganic nanoparticles for controlled flavor release. This research offers potential applications for similar compounds like 3-chloro-4-ethoxybenzoic acid in the food industry (Hong, Oh, & Choy, 2008).

properties

IUPAC Name

3-chloro-4-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMJYTDQPWANJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352195
Record name 3-Chloro-4-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxybenzoic acid

CAS RN

213598-15-3
Record name 3-Chloro-4-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-4-hydroxybenzaldehyde (0.4 g, 2.55 mmol), EtI (0.31 ml) and K2CO3 (0.421 g; 3.1 mmol) was stirred overnight at room temperature. The mixture was diluted 100 ml with H2O and extracted with EtOAc (50 ml). The organic layer was separated and dried over MgSO4 and filtered. The filtrate was evaporated to dryness to give the crude product (0.41 g, 87%) used as such in next step. 1H-NMR (CDCl3) 1.49 (tr, 3H, J=6.96 Hz); 4.18 (q, 2H, J=6.99, 13.97 Hz); 6.98 (d, 1H, J=8.49 Hz); 7.72 (dd, 1H, J=1.94, 8.46 Hz); 7.87 (d, 1H, J=1.95 Hz); 9.82 (s, 1H). The above benzaldehyde (0.4 g 2.16 mmol) was dissolved in a mixture of dioxane: H2O (30:10) and to it KMnO4 (0.341 g; 2.16 mmol) was added at room temperature and the mixture was stirred for 1 h. The solvent was evaporated and the residue was diluted to 100 ml with EtOAc and the mixture was filtered through a silica gel bead. The filtrate was evaporated to dryness to give the title compound (0.36 g, 83%), as creamy solid. 1H-NMR (DMSO-d6) 2.44 (tr, 3H, J=6.99 Hz); 5.11 (q, 2H, J=13.95 Hz); 6.96 Hz); 7.88 (d, 1H, J=8.55 Hz), 8.9 (d, 1H, J=8.55 Hz); 9.5 (m, 1H).
Quantity
0.4 g
Type
reactant
Reaction Step One
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Quantity
0.31 mL
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reactant
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Quantity
0.421 g
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reactant
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0.4 g
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reactant
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0.341 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
83%

Synthesis routes and methods II

Procedure details

To a stirred suspension of Methyl 3-chloro-4-(ethyloxy)benzoate (D6) (11.24 g, 52.4 mmol) in methanol (40 ml) was added 2M aq. NaOH (40 ml) and the resultant mixture was heated at 60° C. for 2 hours. The reaction mixture was partitioned between EtOAc and dilute hydrochloric acid. The organics were separated, dried and evaporated in vacuo to give the crude product. This material was triturated with ether to give the title compound as a white solid (8.21 g). MS (ES): C9H935ClO3 requires 200; found (MH+) 201.
Quantity
11.24 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
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Quantity
40 mL
Type
reactant
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[Compound]
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resultant mixture
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Dahlman, R Moerck, P Ljungquist… - … science & technology, 1993 - ACS Publications
… were identified as 3-chloro-4-ethoxybenzoic acid methyl ester and 3,5dichloro-4-ethoxybenzoic acid methyl ester. The mass spectra of 3-chloro-4-ethoxybenzoic acid methyl ester in …
Number of citations: 64 pubs.acs.org
C Flodin, E Johansson, H Borén… - … science & technology, 1997 - ACS Publications
… a Methyl esters of 3-chloro-4-ethoxybenzoic acid (ACl1), 3,5-dichloro-4-ethoxybenzoic acid (ACl2), 5-chloro-4-ethoxy-3-methoxybenzoic acid (BCl1), 3,5-dichlorobenzoic acid (ECl2a), 2…
Number of citations: 50 pubs.acs.org
O Hjelm, G Asplund - Naturally-produced organohalogens, 1995 - Springer
… (1994), but we are apparently the first to investigate such soil and after oxidative degradation and derivatisation find the ligninderived 3-chloro-4-ethoxybenzoic acid methyl ester and a …
Number of citations: 16 link.springer.com
O Hjelm, G Asplund - Naturally-Produced Organohalogens, 2012 - books.google.com
… (1994), but we are apparently the first to investigate such soil and after oxidative degradation and derivatisation find the ligninderived 3-chloro-4-ethoxybenzoic acid methyl ester and a …
Number of citations: 0 books.google.com
RM Maklad, ESMN AbdelHafez, D Abdelhamid… - Bioorganic …, 2020 - Elsevier
Bis-hydrazides 13a-h were designed and synthesized as potential tubulin inhibitors selectively targeting the colchicine site between α- and β-tubulin subunits. The newly designed ring-…
Number of citations: 9 www.sciencedirect.com

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